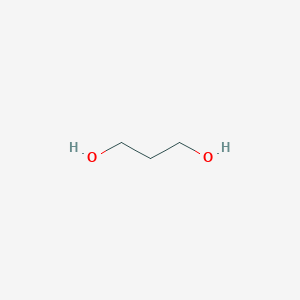![molecular formula C35H51ClN2O7S B051824 Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate CAS No. 116312-72-2](/img/structure/B51824.png)
Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in the inflammatory response and cell proliferation.
Biochemische Und Physiologische Effekte
Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been shown to inhibit cell proliferation in certain cancer cell lines. Additionally, the compound has been investigated for its potential antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate in lab experiments is its potential as a drug delivery system due to its ability to target specific cells. However, one limitation is that the mechanism of action is not fully understood, which may hinder its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate. One potential direction is to investigate its use as a potential drug delivery system for the treatment of specific diseases. Another direction is to further elucidate its mechanism of action to better understand its potential applications. Additionally, the compound could be further studied for its antibacterial properties and potential use in the development of new antibiotics.
Synthesemethoden
The synthesis of Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate involves several steps. The initial step involves the protection of the carboxylic acid group of 4-hydroxybenzoic acid using isopropylidene acetone. This intermediate compound is then treated with 2-chloro-5-nitrobenzene sulfonamide to form the corresponding sulfonamide derivative. The reduction of the nitro group using palladium on carbon catalyst yields the aniline derivative. The final step involves the reaction of the aniline derivative with 2,4-pentanedione in the presence of triethylamine to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its use as a potential drug delivery system due to its ability to target specific cells.
Eigenschaften
CAS-Nummer |
116312-72-2 |
|---|---|
Produktname |
Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate |
Molekularformel |
C35H51ClN2O7S |
Molekulargewicht |
679.3 g/mol |
IUPAC-Name |
propan-2-yl 4-[1-[2-chloro-5-(dodecylsulfonylamino)anilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]oxybenzoate |
InChI |
InChI=1S/C35H51ClN2O7S/c1-7-8-9-10-11-12-13-14-15-16-23-46(42,43)38-27-19-22-29(36)30(24-27)37-33(40)31(32(39)35(4,5)6)45-28-20-17-26(18-21-28)34(41)44-25(2)3/h17-22,24-25,31,38H,7-16,23H2,1-6H3,(H,37,40) |
InChI-Schlüssel |
DOOYLLWEQNZSMF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)OC2=CC=C(C=C2)C(=O)OC(C)C |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)OC2=CC=C(C=C2)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



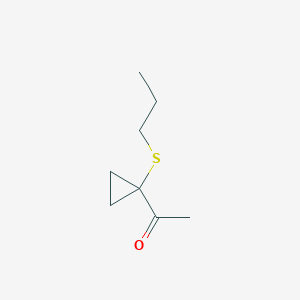
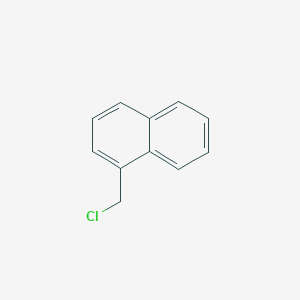
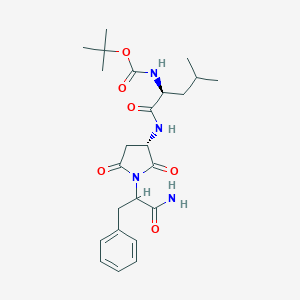
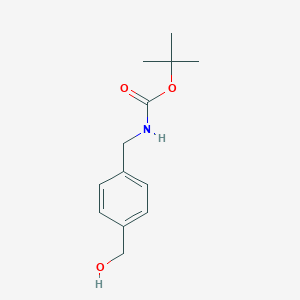
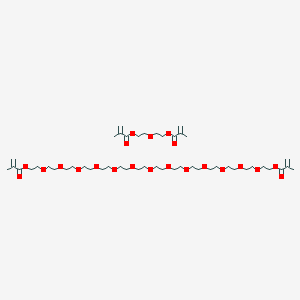
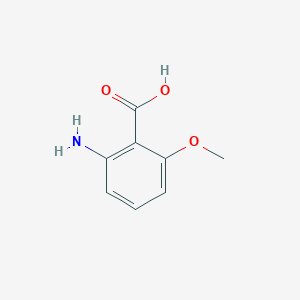
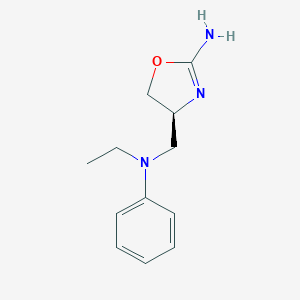
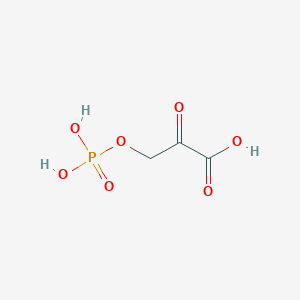
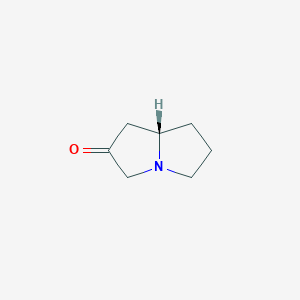
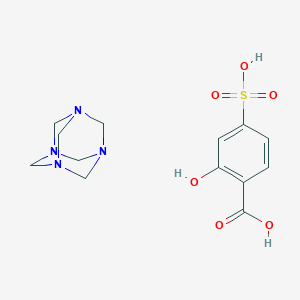
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
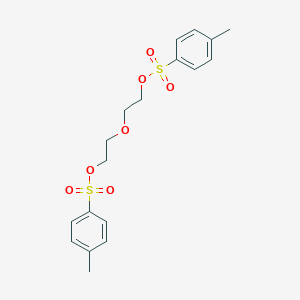
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
